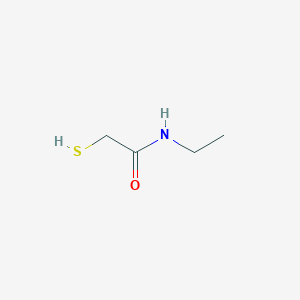

N-Ethyl-2-sulfanylacetamide

Description

N-Ethyl-2-sulfanylacetamide is a sulfur-containing acetamide derivative characterized by an ethyl group attached to the nitrogen atom and a sulfanyl (thioether) group at the α-position of the acetamide backbone. This structure confers unique physicochemical properties, such as moderate polarity due to the thioether group and lipophilicity from the ethyl substituent.

Properties

CAS No. |

20939-05-3 |

|---|---|

Molecular Formula |

C4H9NOS |

Molecular Weight |

119.19 g/mol |

IUPAC Name |

N-ethyl-2-sulfanylacetamide |

InChI |

InChI=1S/C4H9NOS/c1-2-5-4(6)3-7/h7H,2-3H2,1H3,(H,5,6) |

InChI Key |

SBGGZIBNXNOCEV-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)CS |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(2-Ethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide ()

- Structural Differences : Incorporates a 2-ethylphenyl group on the nitrogen and a 4-methylphenylsulfanyl moiety.

- Key Comparisons: The methylphenyl group enhances steric bulk and electron-donating effects compared to the simpler ethyl group in N-Ethyl-2-sulfanylacetamide.

- Reactivity : The methyl substituent on the phenyl ring could stabilize the sulfanyl group against oxidation relative to unsubstituted analogues .

2,2′-(1,2-Ethanediyldisulfanediyl)bis(N-phenylacetamide) ()

- Structural Differences : Features a disulfide bridge (-S-S-) linking two acetamide units.

- Key Comparisons: The disulfide bond introduces redox sensitivity, enabling cleavage under reducing conditions, unlike the stable thioether in this compound. Higher molecular weight (due to the bis-acetamide structure) may reduce membrane permeability compared to the monomeric target compound.

- Applications: Potential as a prodrug or in controlled-release systems due to disulfide reactivity .

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ()

- Structural Differences : Contains a nitro group, chloro substituent, and methylsulfonyl moiety.

- The sulfonyl group (oxidized sulfur) enhances polarity and hydrogen-bonding capacity compared to the thioether in this compound.

- Biological Relevance : Nitro-substituted acetamides are intermediates in heterocyclic drug synthesis, suggesting possible antimicrobial or anticancer applications .

N-[2-(Diethylamino)ethyl]-2-phenylacetamide ()

- Structural Differences: Includes a diethylaminoethyl group and a phenylacetamide backbone.

- Key Comparisons :

- The tertiary amine introduces basicity, improving water solubility under acidic conditions (via protonation), unlike the neutral this compound.

- The phenyl group enhances aromatic interactions but reduces conformational flexibility.

- Pharmacological Potential: Aminoethyl groups are common in CNS-targeting drugs, hinting at neuroactive properties .

N-Ethyl-2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-N-methylacetamide ()

- Structural Differences : Contains a hydroxyethylphenylsulfanyl group and dual N-ethyl/N-methyl substitution.

- Key Comparisons :

- The hydroxyethyl group enables hydrogen bonding, improving aqueous solubility relative to this compound.

- Steric hindrance from N-methyl may reduce enzymatic degradation, enhancing metabolic stability.

- Synthetic Utility : Hydroxy groups are common handles for further functionalization (e.g., esterification) .

N-(2,5-Dimethoxyphenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide ()

- Structural Differences : Combines dimethoxyphenyl and tetrazolylsulfanyl groups.

- Key Comparisons: Methoxy groups are electron-donating, stabilizing the sulfanyl moiety against oxidation.

- Bioactivity : Tetrazole-containing compounds are prevalent in antihypertensive and antiviral agents .

Comparative Data Table

| Compound | Sulfur Group Type | Key Substituents | Polarity | Potential Applications |

|---|---|---|---|---|

| This compound | Thioether | N-Ethyl | Moderate | Organic synthesis, intermediates |

| N-(2-Ethylphenyl)-...acetamide | Thioether | 4-Methylphenyl, 2-Ethylphenyl | Low | Bioactive scaffolds |

| 2,2′-(Ethanediyldisulfanediyl)... | Disulfide | Bis-acetamide | Moderate | Prodrug systems |

| N-(4-Chloro-2-nitrophenyl)... | Sulfonyl | Nitro, Chloro | High | Heterocyclic drug synthesis |

| N-[2-(Diethylamino)ethyl]... | None | Diethylaminoethyl, Phenyl | High (basic) | CNS-targeting agents |

| N-Ethyl-2-{[4-(1-hydroxyethyl)... | Thioether | Hydroxyethylphenyl, N-Methyl | Moderate-High | Solubility-enhanced derivatives |

| N-(2,5-Dimethoxyphenyl)... | Thioether | Dimethoxyphenyl, Tetrazolyl | Moderate | Antihypertensive/antiviral leads |

Research Findings and Implications

- Reactivity Trends : Thioether-containing compounds (e.g., this compound) exhibit greater stability than disulfides but are less polar than sulfonyl analogues.

- Solubility Optimization: Amino () and hydroxy () groups improve water solubility, critical for drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.